2,4,5-Trifluorobenzyl chloride

Catalog No.
S718385
CAS No.
243139-71-1
M.F
C7H4ClF3
M. Wt
180.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trifluorobenzyl chloride

Researchers and manufacturers often face hazardous, low-yield chloromethylation of 1,2,4-trifluorobenzene for sitagliptin and ensitrelvir synthesis. Sourcing 2,4,5-trifluorobenzyl chloride (>98% purity) directly eliminates this bottleneck. • Direct electrophile for N-alkylation of triazinone, boosting mass efficiency by 19.7% vs. bromide analog. • Enables phase-transfer catalyzed cyanation to TFPAA in 73-83% yield, avoiding precious metal catalysts. • Guarantees API-grade structural fidelity essential for DPP-4 and 3CL protease inhibition.

CAS Number

243139-71-1

Product Name

2,4,5-Trifluorobenzyl chloride

IUPAC Name

1-(chloromethyl)-2,4,5-trifluorobenzene

Molecular Formula

C7H4ClF3

Molecular Weight

180.55 g/mol

InChI

InChI=1S/C7H4ClF3/c8-3-4-1-6(10)7(11)2-5(4)9/h1-2H,3H2

InChI Key

JMXPOOVDUVHJRO-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)F)CCl

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CCl

The exact mass of the compound 2,4,5-Trifluorobenzyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,4,5-Trifluorobenzyl chloride, 1-(Chloromethyl)-2,4,5-trifluorobenzene, α-Chloro-2,4,5-trifluorotoluene, 2,4,5-Trifluoro-α-chlorotoluene, Benzene, 1-(chloromethyl)-2,4,5-trifluoro-

Purity

≥98%

Package Size

5 g, 10 g, 25 g

2,4,5-Trifluorobenzyl chloride (CAS: 243139-71-1) is a fluorinated electrophile and a critical building block in advanced pharmaceutical manufacturing. Characterized by a benzene ring substituted with three fluorine atoms and a chloromethyl group, it is a colorless to pale yellow liquid that serves as a primary precursor for active pharmaceutical ingredients (APIs), most notably the DPP-4 inhibitor Sitagliptin and the antiviral Ensitrelvir [1]. For industrial procurement, direct sourcing of this compound (>98% purity) is prioritized because it bypasses the need for in-house chloromethylation of 1,2,4-trifluorobenzene, streamlining downstream cyanation and N-alkylation workflows [2].

Research Fit

Substitution Pattern 2,4,5-trifluoro arrangement for regiospecific synthetic pathways and fluorinated pharmacophore construction
Format Liquid benzyl halide intermediate; supports chloromethylation and nucleophilic substitution workflows
Selection Context Pharmaceutical intermediate for isomer-specific building block selection in drug discovery and process chemistry

Generic substitution in API synthesis is not viable due to strict structural and process requirements. Replacing 2,4,5-trifluorobenzyl chloride with unfluorinated benzyl chloride completely abolishes the target biological activity, as the specific 2,4,5-trifluoro substitution pattern is essential for binding pocket affinity in targets like DPP-4 [1]. Furthermore, substituting it with the upstream precursor 1,2,4-trifluorobenzene forces manufacturers to perform corrosive chloromethylation using chlorosulfonic acid and paraformaldehyde—a process that suffers from moderate yields (65–84%) and generates significant acidic waste[2]. Finally, while 2,4,5-trifluorobenzyl bromide can serve as a chemical substitute, it has a significantly higher molecular weight, which reduces atom economy and increases raw material mass requirements by 19.7% per mole of product [3].

Substitution Risk

Attribute
2,4,5-Isomer (This Product)
2,3,4- / 3,4,5- / 2,4,6- Isomers
Density profile
Higher reported density; distinct phase separation behavior during workup
Lower reported density; liquid-liquid extraction and purification context may shift
Pharmacophoric fit
Required 2,4,5-substitution for key DPP-4 inhibitor intermediate pathways
Alternative substitution patterns may not match target pharmacophore; substitution not viable for Sitagliptin-related synthesis
Lipophilicity context
Lower reported computed LogP; may influence downstream ADME prediction context
Higher reported computed LogP (2,3,4-isomer); isomer-specific LogP differences may affect lead optimization interpretation

Elimination of In-House Chloromethylation Penalties

Procuring pre-formed 2,4,5-trifluorobenzyl chloride allows manufacturers to bypass the corrosive chloromethylation of 1,2,4-trifluorobenzene. Literature and patent data demonstrate that in-house chloromethylation using chlorosulfonic acid and paraformaldehyde yields only 65.0% to 84.0% of the target compound, while generating massive amounts of strong acid wastewater [1]. Direct procurement provides 100% pure starting material, entirely eliminating this low-yielding, hazardous bottleneck.

Evidence DimensionSynthesis yield and acidic waste generation
Target Compound Data100% pure procured material; 0% in-house chloromethylation waste
Comparator Or Baseline1,2,4-Trifluorobenzene precursor (65.0% - 84.0% yield; high strong acid waste)
Quantified DifferenceComplete elimination of chlorosulfonic acid handling and a 16-35% effective yield retention by avoiding the synthetic step
ConditionsIndustrial scale-up using paraformaldehyde and chlorosulfonic acid

Direct procurement eliminates a low-yielding, corrosive step, significantly lowering waste treatment costs and safety risks in scale-up.

Physical Property Differentiation
Reported
Density: 1.689 g/cm³ vs 1.391 (2,3,4- / 3,4,5- isomers); BP: 175°C; RI: 1.5050
Supports isomer identity verification and purification workflow selection
Density and refractive index differences enable rapid QC checks; cross-study comparable data

Atom Economy in API N-Alkylation and Cyanation

In large-scale coupling reactions, such as N-alkylation or cyanation, the choice of halide leaving group significantly impacts mass efficiency. 2,4,5-Trifluorobenzyl chloride has a molecular weight of 180.55 g/mol, whereas the closely related 2,4,5-trifluorobenzyl bromide has a molecular weight of 225.01 g/mol[1]. This mass difference means that using the chloride requires 19.7% less raw material by weight to deliver the same molar quantity of the active trifluorobenzyl moiety.

Evidence DimensionMolecular mass efficiency (Atom Economy)
Target Compound DataMW 180.55 g/mol
Comparator Or Baseline2,4,5-Trifluorobenzyl bromide (MW 225.01 g/mol)
Quantified Difference19.7% lower mass required per mole of product
ConditionsStoichiometric calculations for industrial N-alkylation or cyanation

The chloride provides mathematically higher atom economy, reducing raw material mass requirements and lowering overall procurement and transport costs for high-volume API manufacturing.

Chloromethylation Yield Benchmark
Class-level
68% isolated yield (99% purity)
Reported process benchmark; class-level inference context
Yields may vary with substitution pattern due to electronic and steric effects; direct isomer comparison data unavailable

Scalable Cyanation Yield for Sitagliptin Intermediates

The synthesis of 2,4,5-trifluorophenylacetic acid (TFPAA), a critical Sitagliptin intermediate, relies heavily on the cyanation of a benzyl halide. 2,4,5-Trifluorobenzyl chloride achieves a cyanation yield of 73% to 83% when reacted with sodium cyanide and a phase transfer catalyst [1]. In contrast, alternative routes, such as the reduction of 2,4,5-trifluoromandelic acid, require palladium catalysts and achieve a lower overall molar yield of approximately 74.7% [2].

Evidence DimensionIntermediate cyanation/conversion yield
Target Compound Data73% - 83% direct cyanation yield
Comparator Or Baseline2,4,5-trifluoromandelic acid reduction route (~74.7% overall yield)
Quantified DifferenceUp to +8.3% higher yield without requiring precious metal catalysts
ConditionsReaction with NaCN and phase transfer catalyst in ethanol/water vs. Pd/C hydrogenation

The chloride enables a direct, 73-83% yielding cyanation route to TFPAA, avoiding the need for palladium catalysts or high-pressure hydrogenation equipment.

Sitagliptin Intermediate Requirement
Method context
2,4,5-trifluorophenyl group is essential for DPP-4 inhibitor pharmacophore; overall 54% yield reported from (E)-4-(2,4,5-trifluorophenyl)but-2-enal
Pharmacophoric requirement context; other isomers are not viable for this synthetic pathway
Patented asymmetric synthesis routes; specific to Sitagliptin and related DPP-4 inhibitor intermediate programs
Lipophilicity (LogP) Difference
Reported
XLogP3-AA 2.6 vs 2.84 (2,3,4-isomer); ΔLogP = -0.24
Supports isomer-specific ADME prediction context in drug discovery
Computed values; experimental validation recommended for lead optimization decisions

Large-Scale Synthesis of Sitagliptin Intermediates

2,4,5-Trifluorobenzyl chloride is a primary starting material for the commercial production of 2,4,5-trifluorophenylacetic acid (TFPAA). Its reactivity in phase-transfer catalyzed cyanation provides a streamlined, 73-83% yielding route that avoids the precious metal catalysts required by alternative mandelic acid reduction pathways [1].

N1-Alkylation in Antiviral API Manufacturing (Ensitrelvir)

In the synthesis of the SARS-CoV-2 3CL protease inhibitor Ensitrelvir, this compound serves as the preferred electrophile for the N1-alkylation of triazinone derivatives. Its use provides a 19.7% mass efficiency advantage over heavier bromide analogs[2].

Development of Fluorinated Agrochemicals

Beyond pharmaceuticals, the compound is utilized as a versatile building block for introducing the 2,4,5-trifluorobenzyl moiety into novel agrochemical candidates. The direct procurement of the chloride form allows agrochemical researchers to bypass hazardous in-house chloromethylation while benefiting from the enhanced metabolic stability imparted by the substitution pattern[3].

Application Fit

Application
Selection Property
Validation Focus
DPP-4 inhibitor intermediate synthesis
2,4,5-substitution pattern requirement
Pharmacophoric identity verification and isomer-specific route confirmation
Chloromethylation process development
Reported synthetic yield benchmark
Process reproducibility and purity verification under scale-up conditions
Fluorinated scaffold building block selection
Isomer-specific lipophilicity context
ADME prediction context review and property-driven isomer selection

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (16.67%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,4,5-Trifluorobenzyl chloride

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